molecular formula C13H14N4O2 B10967097 1-(4-Ethoxyphenyl)-3-pyrazin-2-ylurea

1-(4-Ethoxyphenyl)-3-pyrazin-2-ylurea

Cat. No.: B10967097
M. Wt: 258.28 g/mol
InChI Key: YBFBEOFKXYLFBP-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-pyrazin-2-ylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethoxyphenyl group attached to a pyrazinylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-pyrazin-2-ylurea typically involves the reaction of 4-ethoxyaniline with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with urea under reflux conditions to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-pyrazin-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ethoxy group.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-pyrazin-2-ylurea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-pyrazin-2-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-pyrazin-2-ylurea can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-pyrazin-2-ylurea: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Chlorophenyl)-3-pyrazin-2-ylurea: Contains a chlorophenyl group instead of an ethoxyphenyl group.

    1-(4-Nitrophenyl)-3-pyrazin-2-ylurea: Features a nitrophenyl group in place of the ethoxyphenyl group.

Uniqueness: this compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-pyrazin-2-ylurea

InChI

InChI=1S/C13H14N4O2/c1-2-19-11-5-3-10(4-6-11)16-13(18)17-12-9-14-7-8-15-12/h3-9H,2H2,1H3,(H2,15,16,17,18)

InChI Key

YBFBEOFKXYLFBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NC=CN=C2

Origin of Product

United States

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